molecular formula C9H10N2OS B15356200 N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

Cat. No.: B15356200
M. Wt: 194.26 g/mol
InChI Key: GFEUUMWVATWUAP-UHFFFAOYSA-N
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Description

N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide ( 1333405-35-8) is a chemical entity based on the thieno[3,2-b]pyrrole scaffold, a structure recognized in medicinal chemistry as a privileged framework for developing pharmacologically active molecules. With the molecular formula C 9 H 10 N 2 OS, this compound is a synthon of interest for researchers exploring new therapeutic agents . The thieno[3,2-b]pyrrole scaffold is associated with a wide spectrum of biological activities. Most notably, derivatives of this scaffold have demonstrated potent and selective anti-Giardia activity , with some compounds in the series showing cytocidal IC 50 values as low as ≤10 nM against multiple Giardia strains, including metronidazole-resistant parasites. Preclinical studies suggest such derivatives are well-tolerated and can reduce parasite burden in vivo, highlighting the scaffold's value in combating this neglected disease . Furthermore, thieno[3,2-b]pyrrole derivatives have been identified as a novel class of inhibitors with potent activity against neurotropic alphaviruses , such as Western equine encephalitis virus (WEEV), making them promising candidates for antiviral research against these potential bioterrorism agents . The scaffold's utility also extends to anticancer research, where it is being explored to develop inhibitors for targets like Pyruvate kinase M2 (PKM2) and Lysine-Specific Demethylase 1 (LSD1) . This compound is intended for research and development purposes only in laboratory settings.

Properties

IUPAC Name

N,4-dimethylthieno[3,2-b]pyrrole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-10-9(12)7-5-8-6(11(7)2)3-4-13-8/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEUUMWVATWUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(N1C)C=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the cyclization of appropriately substituted thiophenes with pyrrole derivatives under specific reaction conditions. For instance, the reaction of 4-methylthiophene with a suitable pyrrole derivative in the presence of a catalyst can yield the desired product.

Industrial Production Methods: On an industrial scale, the production of N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Aromatic Electrophilic Substitution

The thieno[3,2-b]pyrrole core undergoes electrophilic substitution at positions activated by electron-donating groups. For example:

  • Nitration : Reacts with nitric acid/sulfuric acid mixtures to introduce nitro groups at position 3 or 6 of the thiophene ring .

  • Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes hydrogen at position 2 or 3 .

Table 1 : Electrophilic substitution reactions

Reaction TypeReagentsPosition SubstitutedYieldSource
NitrationHNO₃/H₂SO₄C3 or C660-75%
BrominationBr₂/FeBr₃C2 or C355-80%

Nucleophilic Substitution at Carboxamide

The carboxamide group participates in nucleophilic substitution under basic conditions. For example:

  • Hydrolysis : Treatment with NaOH/H₂O converts the carboxamide to a carboxylic acid (e.g., 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, ).

  • Aminolysis : Reaction with amines (e.g., aniline) replaces the carboxamide’s NH₂ group, forming N-aryl derivatives .

Key finding : Substitution at the carboxamide enhances biological activity. N-Phenyl analogs (e.g., compound 19 ) show IC₅₀ = 2.9 μM against viral targets .

Oxidation and Reduction

  • Oxidation : The methyl group on the pyrrole nitrogen resists oxidation, but the thiophene ring can be oxidized to sulfoxide or sulfone derivatives using mCPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene, altering aromaticity .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable functionalization:

  • Suzuki Coupling : Brominated derivatives (e.g., ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate ) react with aryl boronic acids to form biaryl systems.

  • Buchwald-Hartwig Amination : Introduces amines at halogenated positions .

Functional Group Transformations

  • Esterification : The carboxamide can be converted to esters (e.g., methyl or ethyl esters) via acid-catalyzed alcoholysis .

  • Mannich Reaction : Condensation with formaldehyde and amines forms aminomethyl derivatives .

Biological Activity-Driven Modifications

Optimization for antiviral properties involves:

  • Side-chain elongation : Adding thiomorpholinomethyl groups enhances cellular uptake (e.g., compound 90 , IC₅₀ = 0.162 μM) .

  • Ring expansion : Fusing additional heterocycles improves target binding .

Table 2 : Structure-activity relationship (SAR) highlights

ModificationBiological OutcomeSource
N-Phenyl substitution10× potency increase vs. parent
Thiomorpholine additionImproved cellular activity
Trifluoromethyl groupEnhanced metabolic stability

Synthetic Routes

Key intermediates include:

  • Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate : Prepared via Paal-Knorr condensation .

  • 2-Bromo derivatives : Used in cross-coupling reactions .

This compound’s versatility in electrophilic, nucleophilic, and transition-metal-mediated reactions makes it valuable in medicinal chemistry, particularly for antiviral and enzyme inhibitor development . Further studies should explore regioselectivity in aromatic substitution and in vivo stability of derivatives.

Scientific Research Applications

The applications of N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide are diverse, spanning antiviral research and serving as a crucial building block in synthesizing various bioactive compounds. Research has explored its potential in inhibiting enzymes and treating parasitic infections .

Scientific Research Applications

  • Antiviral Research: Thieno[3,2-b]pyrrole derivatives have demonstrated potent activity against neurotropic alphaviruses, showing promise as novel antiviral drugs . These compounds have effectively inhibited Western equine encephalitis virus (WEEV) RNA replication . One compound, CCG32091, exhibited a selectivity index of >20, highlighting its potential for development as an alphavirus inhibitor .
  • Enzyme Inhibition: N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives have been identified as reversible inhibitors of lysine-specific demethylase 1 KDM1A (LSD1), a therapeutic target in oncology . Optimization of these compounds has led to the development of submicromolar inhibitors capable of inhibiting the target in cells .
  • Synthesis of Sulfanilamide Derivatives: Thieno[3,2-b]pyrrole-5-carboxamide is used in synthesizing sulfanilamide derivatives with heterocyclic carboxamide moieties, which are evaluated as carbonic anhydrase (CA) inhibitors . The presence of an ethyl group at position 4 of N-(4-sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole appears beneficial for inhibitory activity .
  • Building Block for Bioactive Compounds: 4H-thieno[3,2-b]pyrrole can undergo various reactions, making it a versatile building block in synthesizing bioactive compounds . These reactions include oxidation, reduction, condensation, and metal-catalyzed reactions, allowing for the creation of diverse chemical structures .

Mechanism of Action

The mechanism by which N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Key Structural Insights

  • LSD1 Inhibitors: Ortho-substituted benzamide derivatives (e.g., compound 90) exhibit 18-fold higher potency (IC₅₀ = 0.162 µM) than meta-substituted precursors (IC₅₀ = 2.9 µM) . Elongating substituents (e.g., 4-piperidinyloxy-phenoxymethyl chain) enhances LSD1 binding and selectivity over monoamine oxidases (MAOs) .
  • CA Inhibitors: Thieno vs. Furo Derivatives: Furan analogs (e.g., 7c) show superior activity against hCA XII (Kᵢ = 4.6 nM), while thieno derivatives (e.g., 8b) are more potent against hCA II (Kᵢ = 6.5 nM) . Substituent Effects: Benzyl groups at position 4 (7c) improve hCA XII inhibition, whereas 4-chlorobenzyl (8f) reduces activity .
  • Antiparasitic Agents: Morpholinomethyl substitution (2c) enhances solubility and target engagement in Giardia enzymes .

LSD1 Inhibition

  • Optimized Derivatives : Compound 90 (IC₅₀ = 0.162 µM) binds competitively to LSD1’s substrate pocket, with hydrophobic interactions at residues Phe538, Ala539, and Val333 .
  • Selectivity : Ortho-substituted analogs show >100-fold selectivity over MAO-A/B .

Carbonic Anhydrase Inhibition

  • Isoform Specificity: Thieno derivatives (8b) are more active against cytosolic hCA II, while furo derivatives (7c) target tumor-associated hCA XII .
  • Clinical Potential: Compound 7c’s sub-nanomolar activity against hCA XII suggests utility in cancer therapy .

Antiparasitic Activity

  • Compound 2c’s morpholine group improves membrane permeability, critical for targeting Giardia enzymes .

Biological Activity

N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide is a heterocyclic compound that has generated considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis pathways, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thieno[3,2-b]pyrrole core with a carboxamide functional group. The dimethyl substitution at the nitrogen atom in the pyrrole ring enhances its chemical reactivity and biological activity. The unique electronic properties of the thieno[3,2-b]pyrrole framework arise from the conjugation between sulfur and nitrogen atoms, which contributes to its potential applications in medicinal chemistry and materials science .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Thieno[3,2-b]pyrrole Core : Initial reactions create the thieno[3,2-b]pyrrole structure.
  • Dimethylation : The nitrogen atom in the pyrrole ring is dimethylated to enhance reactivity.
  • Carboxamide Formation : The final step involves converting a precursor into the carboxamide derivative.

These methods allow for efficient production and modification of this compound and its derivatives .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit various cancer cell lines. For example, compounds derived from similar thieno[3,2-b]pyrrole structures have demonstrated promising activity against leukemia and melanoma cell lines .

A study involving a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives found that certain compounds exhibited notable antiproliferative activity against human breast cancer cell lines (MDA-MB series), with growth inhibition rates exceeding 60% at specific concentrations .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of lysine-specific demethylase 1A (KDM1A/LSD1), an enzyme implicated in various cancers. The compound's IC50 values indicate strong inhibitory activity in cellular assays .

In a comparative study of thieno[3,2-b]pyrrole derivatives as reversible inhibitors against carbonic anhydrase isoforms (hCA I and hCA II), N-substituted derivatives exhibited varying degrees of inhibition with IC50 values ranging from nanomolar to micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings on SAR:

CompoundModificationBiological Activity
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidMethyl substitutionPrecursor for derivatives
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidAllyl substitutionDifferent reactivity patterns
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidBenzyl substitutionEnhanced lipophilicity

These modifications can lead to altered biological activities and improved pharmacokinetic profiles .

Case Studies

  • Inhibition Studies : A case study demonstrated that certain thieno[3,2-b]pyrrole derivatives had submicromolar IC50 values against KDM1A/LSD1 in cellular assays. This highlights their potential as therapeutic agents for cancer treatment .
  • Antiviral Activity : Another investigation identified thieno[3,2-b]pyrrole derivatives as promising inhibitors against neurotropic alphaviruses with effective concentrations below 10 µmol/L .

Q & A

Q. Advanced Research Focus

  • Gene expression profiling : RT-qPCR assesses upregulation of KDM1A-regulated genes (e.g., CD14, CD11b) in THP-1 cells .
  • Anticlonogenic assays : Measure inhibition of leukemia cell proliferation (e.g., MLL-AF9 cells) .
    Data : Compound 50 reduced colony formation by 80% at 1 µM, confirming therapeutic relevance .

How is selectivity against related enzymes (e.g., KDM4) ensured during optimization?

Q. Advanced Research Focus

  • Secondary assays : Test inhibitors against off-target demethylases (e.g., KDM4C) using AlphaScreen technology .
  • Selectivity profiling : Compound 46 showed >100-fold selectivity for KDM1A over KDM4C .

What role does the thieno[3,2-b]pyrrole core play in biological activity?

Basic Research Focus
The core provides:

  • Rigid scaffold : Facilitates optimal positioning of substituents in enzyme active sites .
  • Electron-rich aromatic system : Enhances π-π interactions with hydrophobic residues (e.g., Phe538 in KDM1A) .

How do computational methods aid in the design of novel derivatives?

Q. Advanced Research Focus

  • Molecular docking : Predict binding poses using software like Schrödinger Suite or AutoDock .
  • Free-energy perturbation (FEP) : Quantifies the impact of substituent changes on binding affinity .
    Application : Docking studies guided the addition of a 3,5-dichlorophenyl group to improve KDM1A binding .

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